molecular formula C10H12BNO3 B12955476 (1-Acetylindolin-7-yl)boronic acid

(1-Acetylindolin-7-yl)boronic acid

Cat. No.: B12955476
M. Wt: 205.02 g/mol
InChI Key: WVRZVEJGCTYCDI-UHFFFAOYSA-N
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Description

(1-Acetylindolin-7-yl)boronic acid: is an organic compound that features both an indole and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetylindolin-7-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an indole derivative with a boronic acid or boronate ester under mild conditions . This reaction is usually carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Acetylindolin-7-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed:

Mechanism of Action

The mechanism of action of (1-Acetylindolin-7-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular sensing .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Acetylphenylboronic acid
  • 3-Indolylboronic acid

Comparison: (1-Acetylindolin-7-yl)boronic acid is unique due to the presence of both an indole ring and a boronic acid group. This combination imparts distinct chemical reactivity and biological activity compared to other boronic acids. For example, phenylboronic acid lacks the indole moiety, which limits its applications in certain biological contexts .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool for scientists and engineers.

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

(1-acetyl-2,3-dihydroindol-7-yl)boronic acid

InChI

InChI=1S/C10H12BNO3/c1-7(13)12-6-5-8-3-2-4-9(10(8)12)11(14)15/h2-4,14-15H,5-6H2,1H3

InChI Key

WVRZVEJGCTYCDI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)CCN2C(=O)C)(O)O

Origin of Product

United States

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